molecular formula C13H16N2O4 B12853929 (R)-Benzyl 2-(hydroxymethyl)-3-oxopiperazine-1-carboxylate

(R)-Benzyl 2-(hydroxymethyl)-3-oxopiperazine-1-carboxylate

Cat. No.: B12853929
M. Wt: 264.28 g/mol
InChI Key: PRQSPBZKOHQHPO-LLVKDONJSA-N
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Description

®-Benzyl 2-(hydroxymethyl)-3-oxopiperazine-1-carboxylate is a chemical compound with a complex structure that includes a piperazine ring, a benzyl group, and a hydroxymethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-Benzyl 2-(hydroxymethyl)-3-oxopiperazine-1-carboxylate typically involves multiple steps, starting from readily available starting materials. One common method involves the protection of the piperazine ring, followed by the introduction of the benzyl and hydroxymethyl groups through nucleophilic substitution reactions. The reaction conditions often require the use of specific solvents, catalysts, and temperature controls to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to streamline the production process. Quality control measures, including chromatography and spectroscopy, are essential to ensure the consistency and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

®-Benzyl 2-(hydroxymethyl)-3-oxopiperazine-1-carboxylate can undergo various chemical reactions, including:

    Oxidation: The hydroxymethyl group can be oxidized to form a carboxyl group.

    Reduction: The ketone group can be reduced to form an alcohol.

    Substitution: The benzyl group can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions, often in the presence of a base or acid catalyst.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxymethyl group can yield a carboxylic acid, while reduction of the ketone group can produce a secondary alcohol.

Scientific Research Applications

Chemistry

In chemistry, ®-Benzyl 2-(hydroxymethyl)-3-oxopiperazine-1-carboxylate is used as a building block for the synthesis of more complex molecules

Biology

In biological research, this compound can be used as a probe to study enzyme-substrate interactions and other biochemical processes. Its ability to undergo specific chemical reactions makes it useful in labeling and tracking biological molecules.

Medicine

In medicine, ®-Benzyl 2-(hydroxymethyl)-3-oxopiperazine-1-carboxylate has potential applications in drug development. Its structural features allow it to interact with various biological targets, making it a candidate for the design of new therapeutic agents.

Industry

In the industrial sector, this compound can be used in the production of specialty chemicals and materials. Its reactivity and versatility make it suitable for various applications, including the synthesis of polymers and other advanced materials.

Mechanism of Action

The mechanism of action of ®-Benzyl 2-(hydroxymethyl)-3-oxopiperazine-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The pathways involved may include enzyme inhibition, receptor activation, or other biochemical processes.

Comparison with Similar Compounds

Similar Compounds

  • ®-Benzyl 3-(hydroxymethyl)piperazine-1-carboxylate
  • (S)-Benzyl 2-(hydroxymethyl)-3-oxopiperazine-1-carboxylate
  • ®-tert-Butyl 2-(hydroxymethyl)piperazine-1-carboxylate

Uniqueness

®-Benzyl 2-(hydroxymethyl)-3-oxopiperazine-1-carboxylate is unique due to its specific stereochemistry and functional groups The presence of the benzyl and hydroxymethyl groups, along with the ketone functionality, provides a distinct set of chemical properties that differentiate it from similar compounds

Properties

Molecular Formula

C13H16N2O4

Molecular Weight

264.28 g/mol

IUPAC Name

benzyl (2R)-2-(hydroxymethyl)-3-oxopiperazine-1-carboxylate

InChI

InChI=1S/C13H16N2O4/c16-8-11-12(17)14-6-7-15(11)13(18)19-9-10-4-2-1-3-5-10/h1-5,11,16H,6-9H2,(H,14,17)/t11-/m1/s1

InChI Key

PRQSPBZKOHQHPO-LLVKDONJSA-N

Isomeric SMILES

C1CN([C@@H](C(=O)N1)CO)C(=O)OCC2=CC=CC=C2

Canonical SMILES

C1CN(C(C(=O)N1)CO)C(=O)OCC2=CC=CC=C2

Origin of Product

United States

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